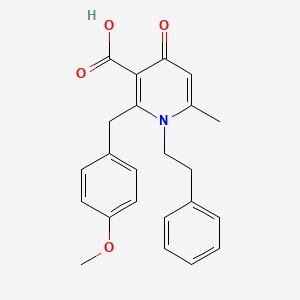

2-(4-甲氧基苄基)-6-甲基-4-氧代-1-(2-苯乙基)-1,4-二氢-3-吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to the requested molecule often involves complex organic reactions. For example, a method through Hantzsch condensation, where p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine are reacted, has been reported. Such processes are typically promoted by microwave irradiation in solvent-free conditions, showcasing the versatility and efficiency of modern synthetic methods (Wenwen Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their crystalline forms. For instance, certain derivatives exhibit triclinic space groups with significant dipolar interactions, indicative of the complex intermolecular forces at play within the crystal lattice (P. Zugenmaier, 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with a benzyl or methoxyphenyl group can lead to a variety of products, depending on the reactants and conditions. Reactions may involve transformations such as debenzylation, where specific groups are replaced or removed, highlighting the reactivity and potential for further chemical modification of these molecules (S. Yoo et al., 1990).

Physical Properties Analysis

The physical properties of organic compounds like the one are often elucidated through techniques such as X-ray crystallography. This allows for the determination of molecular and crystal structures, providing insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (J. Dash et al., 2008).

科学研究应用

在氧化转化过程中的应用

使用与 2-(4-甲氧基苄基)-6-甲基-4-氧代-1-(2-苯乙基)-1,4-二氢-3-吡啶甲酸相关的化合物研究了氧化转化过程。例如,使用 4-甲氧基-α-甲基苄醇作为羧酸的新保护基团显示出与各种易受还原脱苄基反应影响的功能基团的相容性,从而增强了氧化转化能力 (Yoo 等人,1990)。

在催化和反应效率中的作用

对磺化席夫碱铜(II)配合物的研究表明,这些化合物(包含 2-羟基-3-甲氧基苯甲醛等元素)可以用作醇氧化的有效且选择性催化剂。这突出了相关化合物在催化过程和反应效率提高方面的潜力 (Hazra 等人,2015)。

对晶体和分子结构的影响

对与本化合物具有结构相似性的甲氧基苄基和甲氧基苯乙基-1,3,4-恶二唑-2(3H)-硫酮等化合物的晶体和分子结构的研究提供了对分子堆积排列的见解。这些研究有助于理解分子结构中的细微变化如何显著影响整体晶体堆积和分子相互作用 (Khan 等人,2014)。

在光敏多可分离树脂中的应用

已合成光敏多可分离烷氧基苄醇树脂,展示了与本化合物在结构上相关的 4-(氧甲基)苯氧基和 4-(苯氧基甲基)-3-硝基苯甲酰甲基等化合物的意义。这些树脂在肽合成中显示出巨大的潜力,表明类似化合物在先进化学合成过程中的作用 (Tam 等人,2009)。

在聚合物化学中的应用

在聚合物化学中,与 2-(4-甲氧基苄基)-6-甲基-4-氧代-1-(2-苯乙基)-1,4-二氢-3-吡啶甲酸相关的化合物已被用于具有特定性质的聚合物的合成和表征。例如,聚(2,6-二甲基-1,4-苯撑氧)用侧向液晶单元改性,其中包括与本化合物类似的甲氧基,已导致液晶介晶的聚合物的产生 (Pugh & Percec,1984)。

属性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-16-14-21(25)22(23(26)27)20(15-18-8-10-19(28-2)11-9-18)24(16)13-12-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJRAHBLSQNXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)

![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)